N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine
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Overview
Description
N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pteridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chloro-4-fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a suitable precursor reacts with 3-chloro-4-fluoroaniline.
Attachment of the morpholine ring: This can be done through a substitution reaction where the pteridine core reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride could be used.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide, or acids like hydrochloric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pteridine oxide, while reduction could produce a pteridine amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-4-(morpholin-4-yl)pteridin-2-amine: can be compared with other pteridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both chloro and fluoro substituents on the phenyl ring, along with the morpholine moiety, can impart distinct characteristics compared to other pteridine derivatives.
Properties
Molecular Formula |
C16H14ClFN6O |
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Molecular Weight |
360.77 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-morpholin-4-ylpteridin-2-amine |
InChI |
InChI=1S/C16H14ClFN6O/c17-11-9-10(1-2-12(11)18)21-16-22-14-13(19-3-4-20-14)15(23-16)24-5-7-25-8-6-24/h1-4,9H,5-8H2,(H,20,21,22,23) |
InChI Key |
IXZYYBIFQOWVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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